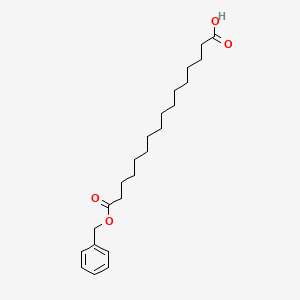

16-(Benzyloxy)-16-oxohexadecanoic acid

Cat. No. B1396644

Key on ui cas rn:

146004-98-0

M. Wt: 376.5 g/mol

InChI Key: RKIWVFNLOSNCET-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06897326B2

Procedure details

A method of synthesis for a compound obtained by converting one terminal of 1,14-tetradecane dicarboxylic acid into a benzyl ester is described. The compound can be synthesized by using Japanese Patent Application Public Disclosure (Kokai) Hei 04-18245 or “Organic Synthesis II” pages 276-277 as references. That is, 5 g (17.5 millimoles) of 1,14-tetradecane dicarboxylic acid, 8.37 g of benzyl alcohol, 50 ml of toluene and para-toluene sulfonic acid were placed in a flask and were allowed to reflux while using a Dean Stark dehydration device to remove water. After eight hours of refluxing, about one milliliter of water had been removed. The reaction solution was dissolved in hexane and washed using a saturated sodium bicarbonate solution first and water second. The organic phase was dried using sodium sulfate, and the solvent was removed using reduced pressure distillation. The product was recrystallized using hexane, and 8.1 g of 1,14-tetradecane dicarboxylic acid dibenzyl ester was obtained. Next, 4.8 g (16.7 millimoles) of 1,14-tetradecane dicarboxylic acid, 1.8 g of benzyl alcohol, 50 ml of toluene and sulfuric acid were freshly added to 5.97 g (12.8 millimoles) of this 1,14-tetradecane dicarboxylic acid dibenzyl ester, and the mixture was heated and allowed to reflux for five hours. The reaction mixture was subsequently dissolved in 300 ml of isopropanol/chloroform (1/5 volumetric ratio), and the solution was washed with water and dried using sodium sulfate. The solution was concentrated under reduced pressure and recrystallized using a mixed solvent of ether/hexane (1/4 volumetric ratio) to obtain 3.77 g (10.1 millimoles) of 1,14-tetradecane dicarboxylic acid monobenzyl ester.

Name

1,14-tetradecane dicarboxylic acid dibenzyl ester

Quantity

5.97 g

Type

reactant

Reaction Step One

Name

isopropanol chloroform

Quantity

300 mL

Type

solvent

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

C(C(O)=O)CCCCCCCCCCCCCC(O)=O.C(O)C1C=CC=CC=1.S(=O)(=O)(O)O.[CH2:34]([O:41][C:42]([CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH2:53][CH2:54][CH2:55][CH2:56][CH2:57][C:58]([O:60]CC1C=CC=CC=1)=[O:59])=[O:43])[C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1>C(O)(C)C.C(Cl)(Cl)Cl.C1(C)C=CC=CC=1>[CH2:34]([O:41][C:42]([CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH2:53][CH2:54][CH2:55][CH2:56][CH2:57][C:58]([OH:60])=[O:59])=[O:43])[C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1 |f:4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

4.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCC(=O)O)C(=O)O

|

|

Name

|

|

|

Quantity

|

1.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

1,14-tetradecane dicarboxylic acid dibenzyl ester

|

|

Quantity

|

5.97 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)OC(=O)CCCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

isopropanol chloroform

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)O.C(Cl)(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for five hours

|

|

Duration

|

5 h

|

WASH

|

Type

|

WASH

|

|

Details

|

the solution was washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The solution was concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

recrystallized

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)OC(=O)CCCCCCCCCCCCCCC(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 10.1 mmol | |

| AMOUNT: MASS | 3.77 g | |

| YIELD: CALCULATEDPERCENTYIELD | 78.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |